N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide
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Overview
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide is an organic compound with the molecular formula C17H20N2O5 It is characterized by the presence of a dimethoxyphenyl group, a nitrobenzamide group, and an ethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 3-methyl-4-nitrobenzoic acid.
Amide Bond Formation: The primary step involves the formation of an amide bond between the amine group of 3,4-dimethoxyphenethylamine and the carboxylic acid group of 3-methyl-4-nitrobenzoic acid.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be necessary to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Sodium borohydride in tetrahydrofuran (THF) at 0°C to room temperature.
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products
Reduction: 3-methyl-4-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide.
Oxidation: Corresponding aldehydes or carboxylic acids depending on the extent of oxidation.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide has several applications in scientific research:
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. For example, it has been shown to bind to alpha7 nicotinic acetylcholine receptors, which are involved in cognitive processes. This binding can lead to neuroprotective effects by reducing the toxicity of beta-amyloid on nerve cells .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethoxyphenethyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-2-(3,4,5-trimethoxyphenyl)acetamide: Contains additional methoxy groups and an oxoethyl linkage.
3,4-Dimethoxyphenethylamine: Lacks the nitrobenzamide group and is a simpler amine derivative.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide is unique due to the presence of both a nitrobenzamide group and a dimethoxyphenyl group, which confer specific chemical and biological properties. Its ability to interact with molecular targets like alpha7 nicotinic acetylcholine receptors distinguishes it from other similar compounds .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-12-10-14(5-6-15(12)20(22)23)18(21)19-9-8-13-4-7-16(24-2)17(11-13)25-3/h4-7,10-11H,8-9H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADQIKJTTFPFML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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